molecular formula C21H12F6N4 B1678659 N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine CAS No. 573678-04-3

N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine

Cat. No.: B1678659
CAS No.: 573678-04-3
M. Wt: 434.3 g/mol
InChI Key: VTANGSDRFFLTSQ-UHFFFAOYSA-N
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Description

NGD-8243, also known as N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)pyridin-2-yl]quinazolin-4-amine, is a compound that functions as a TRPV1 inhibitor. TRPV1, or transient receptor potential vanilloid 1, is a receptor known for its role in pain perception and inflammation. NGD-8243 has been studied for its potential in preventing and treating cardiac hypertrophy and other conditions related to TRPV1 activity .

Preparation Methods

The synthesis of NGD-8243 involves multiple steps, starting with the preparation of the quinazoline core. This is typically achieved through a series of condensation reactions involving appropriate aniline and aldehyde derivatives. The introduction of the trifluoromethyl groups is usually done via nucleophilic substitution reactions using trifluoromethylating agents. The final product is purified through recrystallization or chromatography to achieve the desired purity .

Industrial production methods for NGD-8243 would likely involve optimization of these synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

NGD-8243 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinazoline ring, potentially altering its biological activity.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents, allowing for the creation of various analogs.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

NGD-8243 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the TRPV1 receptor and its role in various chemical pathways.

    Biology: Employed in research to understand the biological functions of TRPV1 and its involvement in pain and inflammation.

    Medicine: Investigated for its potential therapeutic effects in conditions like cardiac hypertrophy, chronic pain, and inflammation.

    Industry: Potential applications in the development of new pharmaceuticals targeting TRPV1.

Mechanism of Action

NGD-8243 exerts its effects by inhibiting the TRPV1 receptor, which is a non-selective cation channel involved in the sensation of pain and heat. By blocking this receptor, NGD-8243 can reduce the perception of pain and inflammation. The molecular targets include the TRPV1 receptor itself, and the pathways involved are those related to pain and inflammatory signaling .

Comparison with Similar Compounds

NGD-8243 is unique in its specific inhibition of the TRPV1 receptor. Similar compounds include:

    Capsaicin: A natural TRPV1 agonist found in chili peppers, used in topical pain relief creams.

    AMG-517: A synthetic TRPV1 antagonist developed for pain management.

    SB-705498: Another TRPV1 antagonist studied for its analgesic properties.

Compared to these compounds, NGD-8243 offers a distinct chemical structure and potentially different pharmacokinetic properties, making it a valuable tool for research and therapeutic development .

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)pyridin-2-yl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F6N4/c22-20(23,24)13-4-6-14(7-5-13)31-19-15-8-3-12(10-17(15)29-11-30-19)18-16(21(25,26)27)2-1-9-28-18/h1-11H,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTANGSDRFFLTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573678-04-3
Record name NGD-8243
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0573678043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NGD-8243
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3S4K8ACHE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine
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N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine
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N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine
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N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine
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N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine
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N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine

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